molecular formula C7H14ClNO B3384347 4-chloro-N-propylbutanamide CAS No. 543717-62-0

4-chloro-N-propylbutanamide

Cat. No.: B3384347
CAS No.: 543717-62-0
M. Wt: 163.64 g/mol
InChI Key: JWDRIUIZEWDSCP-UHFFFAOYSA-N
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Description

4-chloro-N-propylbutanamide is an organic compound that belongs to the family of amides. It has the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is characterized by the presence of a chlorine atom attached to the fourth carbon of the butanamide chain and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-propylbutanamide can be synthesized through a multi-step process involving the acylation of gamma-butyrolactone with sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. The reaction is carried out at a temperature range of 50-80°C for 5-7 hours . The resulting product is then purified through vacuum distillation to remove excess sulfur oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous reactors and automated control systems ensures consistent reaction conditions and high yield. The purification process involves multiple stages of distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-propylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-chlorobutanoic acid

    Reduction: 4-chloro-N-propylbutanamine

    Substitution: Various substituted butanamides depending on the nucleophile used

Scientific Research Applications

4-chloro-N-propylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-propylbutanamide involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Butanamide: Lacks the chlorine and propyl groups, making it less reactive.

    4-chlorobutanamide: Similar structure but without the propyl group.

    N-propylbutanamide: Similar structure but without the chlorine atom.

Properties

IUPAC Name

4-chloro-N-propylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-2-6-9-7(10)4-3-5-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDRIUIZEWDSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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